(3-Amino-4-bromophenyl)-(3-amino-4-chlorophenyl)methanone
Description
(3-Amino-4-bromophenyl)-(3-amino-4-chlorophenyl)methanone is an organic compound that belongs to the class of aromatic ketones. This compound features two phenyl rings, each substituted with an amino group and a halogen atom (bromine and chlorine, respectively). The presence of these functional groups makes it a versatile compound in organic synthesis and various scientific research applications.
Properties
IUPAC Name |
(3-amino-4-bromophenyl)-(3-amino-4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c14-9-3-1-7(5-11(9)16)13(18)8-2-4-10(15)12(17)6-8/h1-6H,16-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOMGLXYWKDNDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Br)N)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-4-bromophenyl)-(3-amino-4-chlorophenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-4-bromobenzaldehyde and 3-amino-4-chlorobenzaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate to form the corresponding benzoin intermediate.
Oxidation: The benzoin intermediate is then oxidized using an oxidizing agent like nitric acid or potassium permanganate to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Condensation: Utilizing large reactors to carry out the condensation reaction under controlled temperature and pressure conditions.
Continuous Oxidation: Implementing continuous flow reactors for the oxidation step to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Compounds with different functional groups replacing the halogens.
Scientific Research Applications
(3-Amino-4-bromophenyl)-(3-amino-4-chlorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Amino-4-bromophenyl)-(3-amino-4-chlorophenyl)methanone depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactions: The presence of amino and halogen groups allows the compound to participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions.
Comparison with Similar Compounds
- (3-Amino-4-bromophenyl)-(3-amino-4-fluorophenyl)methanone
- (3-Amino-4-chlorophenyl)-(3-amino-4-iodophenyl)methanone
- (3-Amino-4-bromophenyl)-(3-amino-4-methylphenyl)methanone
Comparison:
- Uniqueness: The combination of bromine and chlorine atoms in (3-Amino-4-bromophenyl)-(3-amino-4-chlorophenyl)methanone provides unique reactivity patterns compared to other halogenated analogs.
- Reactivity: The presence of different halogens can influence the compound’s reactivity in substitution and other chemical reactions.
- Applications: While similar compounds may have overlapping applications, the specific halogen substitution can affect the compound’s biological activity and suitability for certain industrial processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
